molecular formula C28H27N3O3S2 B11668043 Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11668043
M. Wt: 517.7 g/mol
InChI Key: LYCXBHSHYXMJRH-HAHDFKILSA-N
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Description

Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Aldol Condensation: The pyrrole derivative undergoes an aldol condensation with an appropriate aldehyde to form the intermediate.

    Cyclization: The intermediate is then cyclized with a thioamide to form the thiazolopyrimidine core.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: Similar structure but lacks the 7-methyl group.

    Methyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H27N3O3S2

Molecular Weight

517.7 g/mol

IUPAC Name

ethyl (2Z)-2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H27N3O3S2/c1-6-34-27(33)24-18(4)29-28-31(25(24)22-8-7-13-35-22)26(32)23(36-28)15-20-14-17(3)30(19(20)5)21-11-9-16(2)10-12-21/h7-15,25H,6H2,1-5H3/b23-15-

InChI Key

LYCXBHSHYXMJRH-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)S2)C

Origin of Product

United States

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